molecular formula C11H6F2O2 B7877836 (3,4-Difluorophenyl)(furan-2-yl)methanone

(3,4-Difluorophenyl)(furan-2-yl)methanone

Cat. No. B7877836
M. Wt: 208.16 g/mol
InChI Key: GWULYEZUKOWGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Difluorophenyl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C11H6F2O2 and its molecular weight is 208.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,4-Difluorophenyl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Difluorophenyl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Therapeutic Agents

    Derivatives similar to "(3,4-Difluorophenyl)(furan-2-yl)methanone" have shown potential as therapeutic agents with anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. For example, a derivative synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol exhibited these properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

  • Antibacterial and Anti-inflammatory Activity

    Novel pyrazoline derivatives, including some furan-2-yl methanone derivatives, demonstrated significant in vivo anti-inflammatory and in vitro antibacterial activities. This suggests the potential of these compounds in developing new antibacterial and anti-inflammatory drugs (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

  • Chemical Synthesis and Applications

    The compound has been used in the synthesis of various chemical structures, such as furan-derived fluorenones, through selective palladium-catalyzed reactions. This demonstrates its utility in complex organic syntheses (Zhang, Liu, Yang, Wang, Jiang, & Yin, 2016).

  • Protein Tyrosine Kinase Inhibitory Activity

    Certain furan-2-yl(phenyl)methanone derivatives have shown promising in vitro protein tyrosine kinase inhibitory activity. This property can be harnessed in the development of new drugs for treating diseases that involve tyrosine kinases (Zheng, Ban, Feng, Zhao, Lin, & Li, 2011).

  • Inhibition of Vascular Smooth Muscle Cells (VSMC)

    New derivatives of furan-2-yl(phenyl)methanone exhibited inhibitory activities against VSMC proliferation, which can have implications in treating cardiovascular diseases (Li Qing-shan, 2011).

  • Catalyzed Reactions for Synthesis

    The compound has been used in catalyzed reactions like the aza-Piancatelli rearrangement, indicating its role in facilitating complex chemical transformations (Reddy, Reddy, Lakshumma, Narasimhulu, Yadav, Sridhar, & Reddy, 2012).

properties

IUPAC Name

(3,4-difluorophenyl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2O2/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWULYEZUKOWGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Difluorophenyl)(furan-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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